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molecular formula C10H10N2O B8677772 4-amino-3,4-dihydro-2H-chromene-8-carbonitrile

4-amino-3,4-dihydro-2H-chromene-8-carbonitrile

Cat. No. B8677772
M. Wt: 174.20 g/mol
InChI Key: JWNDDVGDICTHTE-UHFFFAOYSA-N
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Patent
US07884109B2

Procedure details

A mixture of 260 mg of 4-oxo-3,4-dihydro-2H-chromene-8-carbonitrile (made from 2-hydroxybenzonitrile via the procedure described in Example 29), ammonium acetate (1.2 g), and 3 A molecular sieves (1.5 g) in 10 mL of methanol was stirred for 5 days. The mixture was filtered through celite and the filtrate concentrated in vacuo. The crude residue was treated with 100 mL of 1 M HCl and extracted with ethyl ether (3×100 mL). The aqueous layer was made basic to pH 10 with saturated NaOH and extracted with DCM (3×100 mL). The combined DCM layers were washed with brine, dried over magnesium sulfate, and concentrated in vacuo to provide 150 mg of the title compound.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:11]2[C:6](=[C:7]([C:12]#[N:13])[CH:8]=[CH:9][CH:10]=2)[O:5][CH2:4][CH2:3]1.OC1C=CC=CC=1C#[N:18].C([O-])(=O)C.[NH4+]>CO>[NH2:18][CH:2]1[C:11]2[C:6](=[C:7]([C:12]#[N:13])[CH:8]=[CH:9][CH:10]=2)[O:5][CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
O=C1CCOC2=C(C=CC=C12)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
ADDITION
Type
ADDITION
Details
The crude residue was treated with 100 mL of 1 M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
The combined DCM layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
NC1CCOC2=C(C=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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